![molecular formula C9H18N2O3 B2666256 N1-(2-hydroxypropyl)-N2-isobutyloxalamide CAS No. 345997-15-1](/img/structure/B2666256.png)
N1-(2-hydroxypropyl)-N2-isobutyloxalamide
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Description
“N1-(2-hydroxypropyl)-N2-isobutyloxalamide” seems to be a compound with both hydroxypropyl and isobutyloxalamide groups. Compounds with hydroxypropyl groups, such as N-(2-Hydroxypropyl)methacrylamide (HPMA), are often used in the production of polymers for various applications, including drug delivery .
Synthesis Analysis
While specific synthesis methods for “N1-(2-hydroxypropyl)-N2-isobutyloxalamide” were not found, there are methods for synthesizing similar compounds. For instance, HPMA polymers can be synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Scientific Research Applications
Drug Delivery Systems Based on N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers
- Background : Currently, anticancer therapeutics focus on creating systems with low toxicity, such as nanocarriers, to enable targeted drug delivery and enhance treatment efficiency .
- Mechanism : Through small-angle X-ray scattering (SAXS), analytical ultracentrifugation (AUC), and nuclear magnetic resonance (NMR), researchers have identified weak interactions between these proteins and pHPMA. Importantly, these interactions do not lead to the formation of a protein corona and do not affect drug delivery efficiency .
Angiogenic Properties of (2-Hydroxypropyl)-β-Cyclodextrin (2HP-β-CD)
- Background : Nitric oxide (NO) plays a crucial role in angiogenesis. Researchers have explored novel angiogenic molecules, including (2-hydroxypropyl)-β-cyclodextrin (2HP-β-CD) .
Electrochemical Studies of Modified 2-Hydroxypropyl Beta-Cyclodextrin
properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQLQYGUMAAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxypropyl)-N2-isobutyloxalamide |
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